

A Technical Guide to the Physical Properties of Quinine Hemisulfate Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a primary alkaloid from Cinchona species, remains a crucial compound in pharmaceutical applications, notably for its antimalarial properties. The hemisulfate monohydrate salt form is frequently utilized to improve its handling and formulation characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of **quinine hemisulfate** monohydrate. It includes quantitative data, detailed experimental protocols for characterization, and graphical workflows to support researchers and drug development professionals in their understanding and application of this compound.

Chemical and Physical Properties

The physical characteristics of a pharmaceutical salt are critical for its development, stability, and bioavailability. **Quinine hemisulfate** monohydrate is a white, solid, odorless powder.[1] It is sensitive to light and should be stored accordingly to prevent degradation.[1][2][3] Key quantitative properties are summarized below for clarity and easy reference.

Identification and Composition

This table summarizes the fundamental identifiers and composition of the compound.



Property	Value	Citations
Chemical Name	(R)INVALID-LINKmethanol hemisulfate monohydrate	[4]
Molecular Formula	C20H24N2O2 · 0.5H2SO4 · H2O	[2][4][5]
CAS Number	6119-70-6, 207671-44-1	[2][5][6]
Molecular Weight	391.47 g/mol	[2][5]
Assay	≥98.0% to ≤102.0% (Dry Wt. Basis)	[7]
Water Content	4.1% to 5.1% (Karl Fischer)	[7]

Physicochemical Characteristics

This table details the key physical properties that influence the compound's behavior in various environments.

Property	Value	Citations
Appearance	White Powder/Solid	[1][7]
Melting Point	~225 °C to 235 °C (with decomposition)	[1][5][8]
рН	5.7 - 6.6 (1% aqueous solution)	[1]
Optical Rotation	-241° (c=2 in 0.1M HCl, dry weight basis)	[2][7]
Solubility	Water: 1.2 mg/mL (slightly soluble) Ethanol: 8 mg/mL Soluble in a 2:1 mixture of chloroform and absolute alcohol	[2][3][5][9]



Experimental Protocols

The characterization of **quinine hemisulfate** monohydrate relies on standardized analytical techniques. The following protocols are based on established pharmacopeial methods and common laboratory practices for pharmaceutical analysis.

Assay (Non-Aqueous Acid-Base Titration)

This method is used to determine the purity of the substance on a dry weight basis.

- Titrant Preparation: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid. Standardize the titrant against a primary standard, such as potassium biphthalate.[10]
- Sample Preparation: Accurately weigh approximately 200 mg of the previously dried quinine hemisulfate monohydrate and dissolve it in 40 mL of a suitable solvent like methanol or glacial acetic acid.[10]
- Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid.
- Endpoint Detection: Determine the endpoint potentiometrically using a suitable electrode system.[10] Alternatively, a visual indicator like crystal violet (0.5% in glacial acetic acid) can be used, which changes from violet (basic) to yellowish-green (acidic).[11]
- Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, and the weight of the sample.

Water Content (Karl Fischer Titration)

This protocol determines the amount of water present in the sample, as specified in USP General Chapter <921>.[4][12]

- Apparatus: Use a volumetric or coulometric Karl Fischer titrator. Ensure the system is protected from atmospheric moisture.[13]
- Reagent: Use a commercially available, stabilized Karl Fischer reagent. The reagent's water equivalency factor (F) must be accurately determined using a known amount of water or a certified standard like disodium tartrate dihydrate.[12]



Procedure:

- Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate to a stable, dry endpoint to neutralize any residual moisture.
- Accurately weigh and introduce a sufficient amount of quinine hemisulfate monohydrate into the vessel. The sample size should be chosen to consume a reasonable volume of the titrant.[14]
- Titrate the sample with the Karl Fischer reagent until the endpoint is reached and persists.
- Calculation: The water content is calculated based on the volume of titrant used, the reagent's water equivalency factor, and the sample weight.

Melting Range Determination

This procedure is based on USP General Chapter <741> for Class I substances.[9][15]

- Sample Preparation: Finely powder the dry sample. Pack the powder into a capillary tube to a height of 2.5-3.5 mm.[16]
- Apparatus: Use a calibrated melting point apparatus.
- Procedure:
 - Heat the apparatus to a temperature approximately 10°C below the expected melting point.
 - Insert the capillary tube.
 - Heat at a controlled rate, typically 1-3°C per minute.[15][17]
 - Record the temperature at which the first liquid phase appears (onset) and the temperature at which the last solid particle disappears (completion). This range is the melting range. Note any decomposition (e.g., darkening, charring).[15]

Solubility (Shake-Flask Method)



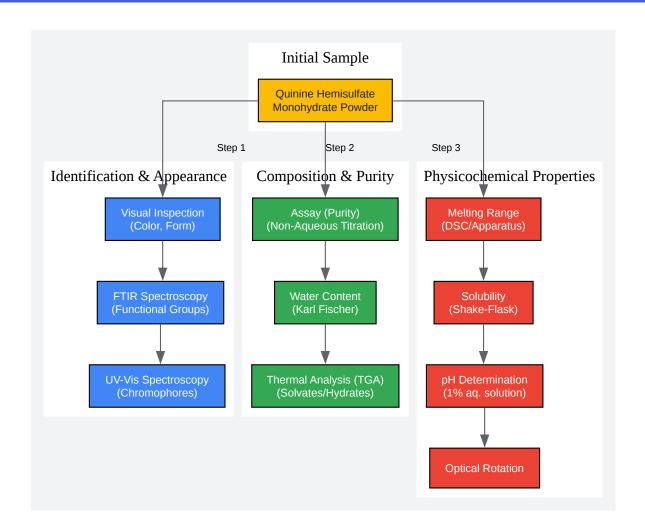
This is the standard method for determining equilibrium solubility.[18][19]

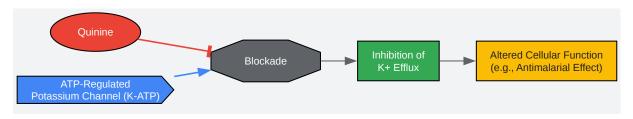
- Preparation: Add an excess amount of quinine hemisulfate monohydrate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18][19]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration, ensuring no solid particles are carried over. Adsorption to the filter material should be considered.[20]
- Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[21]
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL).

Visualization of Analytical Workflows

Understanding the logical flow of characterization and the compound's mechanism of action is crucial. The following diagrams, created using the DOT language, visualize these processes.







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